molecular formula C11H8ClNO3 B13943752 3-Chloro-8-methoxy-6-quinolinecarboxylic acid

3-Chloro-8-methoxy-6-quinolinecarboxylic acid

Cat. No.: B13943752
M. Wt: 237.64 g/mol
InChI Key: OIABGKVIOVKWHX-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxy-6-quinolinecarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-methoxy-6-quinolinecarboxylic acid typically involves the formation of the quinoline ring system followed by the introduction of the chloro and methoxy substituents. One common method involves the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic conditions. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as thionyl chloride and methanol .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, allowing for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Chloro-8-methoxy-6-quinolinecarboxylic acid can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

3-chloro-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3,(H,14,15)

InChI Key

OIABGKVIOVKWHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)Cl

Origin of Product

United States

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